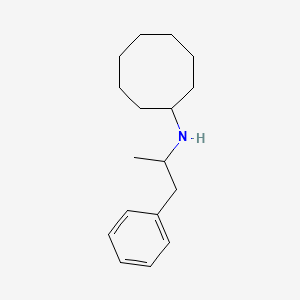
N-(1-Phenylpropan-2-yl)cyclooctanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Phenylpropan-2-yl)cyclooctanamine is a chemical compound with a unique structure that combines a phenyl group, a propyl chain, and a cyclooctane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylpropan-2-yl)cyclooctanamine typically involves the reaction of cyclooctanone with phenylpropanamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as solvent-free synthesis, can also be explored to minimize environmental impact .
化学反应分析
Types of Reactions
N-(1-Phenylpropan-2-yl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclooctanone derivatives, while reduction can produce cyclooctanol derivatives .
科学研究应用
N-(1-Phenylpropan-2-yl)cyclooctanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-Phenylpropan-2-yl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action .
相似化合物的比较
Similar Compounds
Similar compounds to N-(1-Phenylpropan-2-yl)cyclooctanamine include:
- N-(1-Phenylpropan-2-yl)cyclohexanamine
- N-(1-Phenylpropan-2-yl)cyclopentanamine
- N-(1-Phenylpropan-2-yl)cyclododecanamine
Uniqueness
This compound is unique due to its cyclooctane ring, which imparts distinct chemical and physical properties compared to its cyclohexane or cyclopentane analogs.
属性
CAS 编号 |
646027-00-1 |
|---|---|
分子式 |
C17H27N |
分子量 |
245.4 g/mol |
IUPAC 名称 |
N-(1-phenylpropan-2-yl)cyclooctanamine |
InChI |
InChI=1S/C17H27N/c1-15(14-16-10-6-5-7-11-16)18-17-12-8-3-2-4-9-13-17/h5-7,10-11,15,17-18H,2-4,8-9,12-14H2,1H3 |
InChI 键 |
BCQKRMGMXZITKT-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NC2CCCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


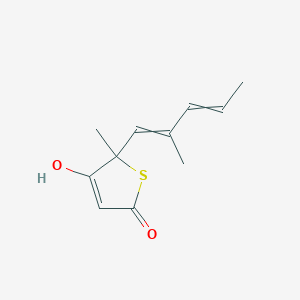
![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
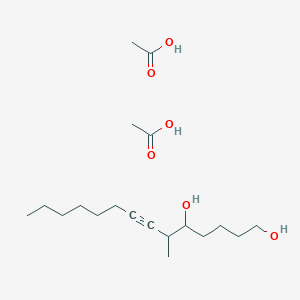
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)
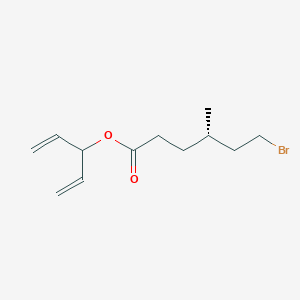
![3-[2-Fluoro-4-(4-pentylcyclohexyl)phenyl]thiophene](/img/structure/B12597983.png)
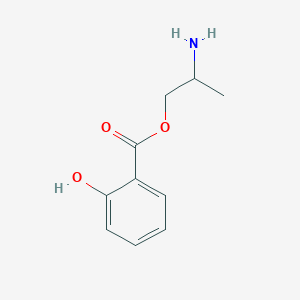
![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)


![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
